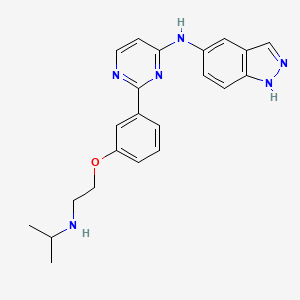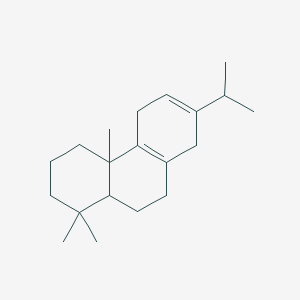![molecular formula C19H21BrN2O3 B10835186 7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide](/img/structure/B10835186.png)
7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28394193-Compound-42 is a novel small molecule inhibitor that has shown significant potential in various scientific research fields. This compound has been studied for its ability to target specific proteins and pathways, making it a valuable tool in the study of diseases and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID28394193-Compound-42 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One of the primary methods involves the use of imidazo-pyrimidone compounds, which are prepared through a series of reactions involving the condensation of appropriate starting materials under controlled conditions . The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of PMID28394193-Compound-42 follows similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality and consistency of the final product. This involves the use of large-scale reactors, automated systems for monitoring and controlling reaction parameters, and stringent quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
PMID28394193-Compound-42 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of PMID28394193-Compound-42, each with unique properties and potential applications. These derivatives are often studied for their enhanced or modified biological activities.
Scientific Research Applications
PMID28394193-Compound-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study chemical reactions and mechanisms.
Biology: Employed in the study of biological processes and pathways, particularly those involving protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID28394193-Compound-42 involves its ability to inhibit specific proteins and pathways. One of the primary targets is the receptor-interacting protein kinase 3 (RIPK3), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK3, PMID28394193-Compound-42 can modulate the inflammatory response and protect against tissue damage in conditions such as acute kidney injury.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID28394193-Compound-42 include other small molecule inhibitors that target similar pathways and proteins. Some of these compounds include:
Compound-43: Shares a similar structure and targets RIPK3 but has different pharmacokinetic properties.
Compound-44: Another RIPK3 inhibitor with a distinct mechanism of action and therapeutic potential.
Uniqueness
What sets PMID28394193-Compound-42 apart from these similar compounds is its unique chemical structure, which allows for more specific targeting and inhibition of RIPK3. This specificity results in fewer off-target effects and a better safety profile, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H21BrN2O3 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-10-5-11(2)22-18(24)14(10)9-21-17(23)12-6-13-8-19(3,4)25-16(13)15(20)7-12/h5-7H,8-9H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
HDXJPZKHNBTZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)Br)OC(C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-chloro-3-(trifluoromethyl)phenyl)(8-methyl-4-(1H-pyrazol-5-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone](/img/structure/B10835118.png)
![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)
![N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835136.png)

![1-[4,5-Dichloro-2-(3-methoxypropyl)phenyl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835150.png)
![[(3R)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10835152.png)
![1-(1',4-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazol]-5-yl)-3-(5-(methoxymethyl)-2-(trifluoromethyl)benzyl)urea](/img/structure/B10835158.png)
![N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide](/img/structure/B10835162.png)
![(4-Bromophenyl) 5-methyl-3-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835178.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10835187.png)
![9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide](/img/structure/B10835188.png)
![tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10835191.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide](/img/structure/B10835194.png)
